molecular formula C8H7ClN4O B1328573 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-99-1

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1328573
CAS No.: 1000017-99-1
M. Wt: 210.62 g/mol
InChI Key: HZGMOGDKMHZGBL-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is an organic compound with the molecular formula C8H7ClN4O and a molecular weight of 210.62 g/mol.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol to form ethylimidazo[1,2-a]pyridine-2-carboxylate. This intermediate is then treated with an excess amount of hydrazine hydrate under refluxing conditions to yield the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound’s interaction with protein tyrosine kinases and other molecular targets contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: This compound shares a similar structure but with a bromine atom instead of a chlorine atom.

    6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Another similar compound with a different substitution pattern on the imidazo[1,2-a]pyridine ring.

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMOGDKMHZGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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